molecular formula C16H17Cl2N5O B5379904 N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No.: B5379904
M. Wt: 366.2 g/mol
InChI Key: RVNIUKTZBDFURL-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the pyrimidinyl group: This step involves the nucleophilic substitution of a halogenated pyrimidine with the piperazine derivative.

    Acylation: The final step is the acylation of the piperazine derivative with 2,4-dichlorophenylacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanamide
  • N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]propanamide

Uniqueness

N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can make it more effective or selective in its applications compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O/c17-12-2-3-14(13(18)10-12)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNIUKTZBDFURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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